molecular formula C20H18ClF3N6 B3412748 {4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile CAS No. 933250-98-7

{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile

Cat. No. B3412748
CAS RN: 933250-98-7
M. Wt: 434.8 g/mol
InChI Key: POEZSNZRLSIIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is a part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves a multicomponent regioselective process . The yield was reported to be 85% . The IR (KBr, cm -1) values were 3265, 3396 (NH 2 str.) .


Molecular Structure Analysis

The molecular structure of this compound includes a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are multicomponent and regioselective . The 1H NMR (400 MHz, CDCl3) values were reported as δ 2.45 (s, 3H, CH3), 6.31 (s, 2H, NH2, exchangeable with D2O), among others .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be 249 °C . The 13C NMR (100 MHz, CDCl3) values were reported as δ 21.65, 103.09, 106.37, 118.36, 122.02, 127.58, among others .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of {4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is believed to be specific receptors or enzymes involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in the alteration of downstream signaling pathways, effectively disrupting processes such as cell cycle progression or apoptosis .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is likely to be absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of target enzymes or receptors, leading to decreased signaling through critical pathways. At the cellular level, this can result in reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, making it a potential candidate for further investigations in cancer treatment . Future research could focus on its potential applications in other diseases, as well as optimizing its synthesis process for large-scale production.

properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N6/c1-13-12-16(29-10-8-28(7-6-25)9-11-29)30-19(26-13)17(18(27-30)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZSNZRLSIIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]piperazin-1-YL}acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
Reactant of Route 2
Reactant of Route 2
{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
Reactant of Route 3
Reactant of Route 3
{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
Reactant of Route 4
Reactant of Route 4
{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
Reactant of Route 5
Reactant of Route 5
{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
Reactant of Route 6
Reactant of Route 6
{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.